
Silane, triethyl(2-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, triethyl(2-fluorophenyl)- is an organosilicon compound with the molecular formula C12H19FSi It is a trialkylsilane derivative where a 2-fluorophenyl group is bonded to a silicon atom, which is further bonded to three ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl(2-fluorophenyl)- typically involves the reaction of 2-fluorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of Silane, triethyl(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions
Silane, triethyl(2-fluorophenyl)- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as tris(pentafluorophenyl)borane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
科学研究应用
Silane, triethyl(2-fluorophenyl)- has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Silane, triethyl(2-fluorophenyl)- in reduction reactions involves the activation of the silicon-hydrogen bond by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane. This activation facilitates the transfer of a hydride ion to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
相似化合物的比较
Similar Compounds
Triethylsilane: Similar in structure but lacks the 2-fluorophenyl group.
(2-Fluorophenyl)trimethylsilane: Similar in structure but has three methyl groups instead of ethyl groups attached to the silicon atom.
Uniqueness
Silane, triethyl(2-fluorophenyl)- is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical properties and reactivity compared to other trialkylsilanes. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
属性
CAS 编号 |
851368-02-0 |
|---|---|
分子式 |
C12H19FSi |
分子量 |
210.36 g/mol |
IUPAC 名称 |
triethyl-(2-fluorophenyl)silane |
InChI |
InChI=1S/C12H19FSi/c1-4-14(5-2,6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI 键 |
DLIYXGNSWOOLIZ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
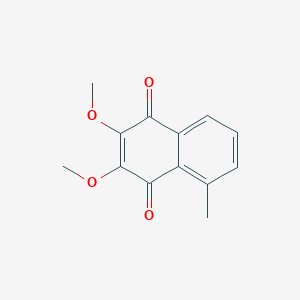
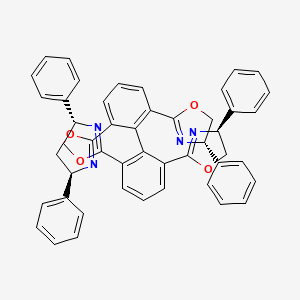
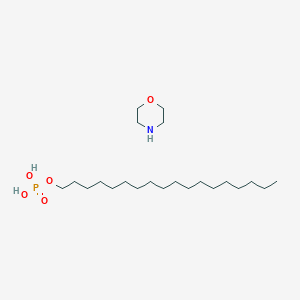
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)
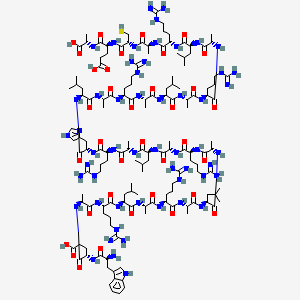
![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)

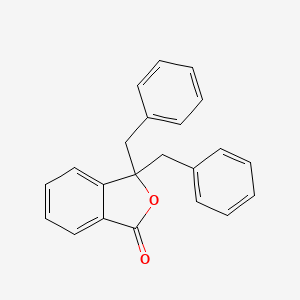
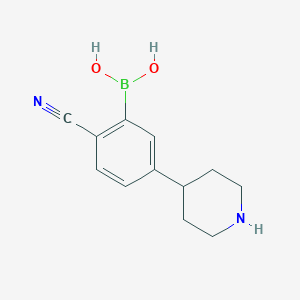

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
